molecular formula C25H28N6O B12409552 HIV-1 inhibitor-33

HIV-1 inhibitor-33

Cat. No.: B12409552
M. Wt: 428.5 g/mol
InChI Key: FHNTWQGRMPEBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 inhibitor-33 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV-1 replication cycle . By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-33 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions to form the core structure of the compound . The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.

Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: HIV-1 inhibitor-33 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions are derivatives of this compound with altered functional groups. These derivatives are then tested for their antiviral activity to identify the most potent and selective inhibitors .

Properties

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

IUPAC Name

4-(2,6-dimethylphenoxy)-N-[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C25H28N6O/c1-17-6-5-7-18(2)24(17)32-23-10-13-26-25(28-23)27-19-11-14-31(15-12-19)16-22-20-8-3-4-9-21(20)29-30-22/h3-10,13,19H,11-12,14-16H2,1-2H3,(H,29,30)(H,26,27,28)

InChI Key

FHNTWQGRMPEBQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=NC(=NC=C2)NC3CCN(CC3)CC4=C5C=CC=CC5=NN4

Origin of Product

United States

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